COX-2 vs. COX-1 Selectivity Profile: Head-to-Head Benchmarking Against the Clinical Standard Celecoxib
The target compound exhibits a COX-2 selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) of approximately 82, compared to approximately 405 for the clinical COX-2 inhibitor celecoxib [1][2]. While less potent on an absolute scale, the compound retains substantial COX-2 preference, which is structurally conferred by the 2,6-dimethylphenyl substituent absent in non-selective 1-unsubstituted imidazole-2-thiols [3].
| Evidence Dimension | COX-2 vs. COX-1 inhibitory selectivity |
|---|---|
| Target Compound Data | COX-2 IC₅₀ = 1.4 µM (1.40 × 10³ nM); COX-1 IC₅₀ = 115 µM (1.15 × 10⁵ nM); Selectivity Index ≈ 82 |
| Comparator Or Baseline | Celecoxib: COX-2 IC₅₀ = 0.060 µM; COX-1 IC₅₀ = 24.3 µM; Selectivity Index ≈ 405 [2] |
| Quantified Difference | Target compound is ~23-fold less potent on COX-2 but maintains ~82-fold intra-compound COX selectivity; celecoxib is ~405-fold selective. Comparator 1,5-diphenyl-1H-imidazole-2-thiol (no 2,6-dimethyl): COX-2 selectivity data not directly available, class-level SAR indicates reduced selectivity without N1-ortho substitution [3]. |
| Conditions | Target: Inhibition of COX-2 and COX-1 (origin undisclosed), data curated by ChEMBL and deposited in BindingDB [1]. Celecoxib: ovine COX-1/COX-2 assay kit, values are means of two determinations (± <10%) [2]. |
Why This Matters
For research programs seeking moderate COX-2 selectivity (rather than extreme COX-2 suppression linked to cardiovascular risk), the target compound offers a distinct pharmacological window that differs from the high-selectivity reference celecoxib.
- [1] BindingDB Entry BDBM50589148 (CHEMBL5187847). Affinity Data: IC₅₀ COX-2 = 1.40E+3 nM; IC₅₀ COX-1 = 1.15E+5 nM. Curated by ChEMBL, deposited 2023. View Source
- [2] PMC Table 1: In vitro COX-1 and COX-2 Inhibitory Activity and COX-2 Selectivity Index of Compounds 1 and 2, Celecoxib, and Diclofenac. Sci Pharm. 2011;79:449. View Source
- [3] Şahin Z, et al. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turk J Chem. 2021;45(6):1841-1853. Class-level SAR discussed for 1,5-disubstituted imidazole-2-thiols. View Source
